N-{2-Furan-2-yl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide
Description
Properties
CAS No. |
324562-01-8 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H17N3O3/c24-19(16-7-2-1-3-8-16)23-18(12-17-9-5-11-26-17)20(25)22-14-15-6-4-10-21-13-15/h1-13H,14H2,(H,22,25)(H,23,24)/b18-12+ |
InChI Key |
ANTQNDKESCDJPE-LDADJPATSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of IS1 involves the isolation and amplification of the DNA sequence from bacterial chromosomes. This can be achieved through polymerase chain reaction (PCR) techniques using specific primers that target the IS1 sequence. The amplified product is then purified and can be inserted into plasmid vectors for further study.
Industrial Production Methods: In an industrial setting, the production of IS1 can be scaled up using fermentation processes involving Escherichia coli clones. These clones are engineered to produce high yields of plasmid DNA containing the IS1 sequence. The fermentation process involves a fed-batch system in a chemically defined medium, followed by plasmid amplification and purification .
Chemical Reactions Analysis
Types of Reactions: IS1 undergoes several types of genetic recombination reactions, including:
Transposition: The movement of the IS1 element from one location to another within the genome.
Insertion: The integration of IS1 into a new genomic site, often disrupting the function of the target gene.
Excision: The removal of IS1 from its original location, which can restore the function of the disrupted gene.
Common Reagents and Conditions:
Enzymes: Transposase enzymes are crucial for the transposition process, catalyzing the cutting and joining of DNA strands.
Reaction Conditions: Optimal conditions for transposition include the presence of magnesium ions and a suitable buffer system to maintain the stability of the DNA and enzymes.
Major Products Formed:
Insertion Mutants: Genomic regions with inserted IS1 elements, leading to gene disruption or altered gene expression.
Excision Products: Restored genomic regions after the removal of IS1, potentially reverting to the original gene function.
Scientific Research Applications
IS1 has a wide range of applications in scientific research, including:
Genetic Studies: Used as a tool for mutagenesis to study gene function and regulation.
Biotechnology: Employed in the development of DNA vaccines and gene therapy vectors.
Medicine: Investigated for its role in antibiotic resistance and pathogenicity in bacteria.
Industry: Utilized in the production of recombinant proteins and plasmid DNA for various applications.
Mechanism of Action
The mechanism of action of IS1 involves the transposition process, which is mediated by the transposase enzyme. The transposase recognizes specific sequences at the ends of the IS1 element and catalyzes the cutting and joining of DNA strands. This allows IS1 to insert itself into new genomic locations, thereby altering the genetic landscape. The molecular targets of IS1 include various genes within the bacterial genome, and its insertion can lead to gene disruption, altered gene expression, and increased genetic diversity .
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related benzamide derivatives, focusing on substituent effects, synthesis challenges, biological activities, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Heterocyclic Influence : The furan group in the target compound may offer metabolic stability compared to benzothiazole (MMV001239) or benzimidazole () due to reduced aromatic bulk. However, benzothiazole/benzimidazole derivatives often exhibit enhanced antibacterial or enzymatic inhibition .
- Substituent Positioning : The pyridin-3-ylmethyl group in MMV001239 and the target compound could enhance solubility via nitrogen lone pairs, whereas bulky groups (e.g., indole-ethyl in TG7-155-1) may improve CNS penetration .
Q & A
Q. Q1. What are the common synthetic routes for preparing N-{2-Furan-2-yl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Furan ring formation via cyclization of diketones or via transition metal-catalyzed coupling (e.g., Suzuki-Miyaura coupling for aryl halides and organoboron reagents) .
- Carbamoyl linkage formation using carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the pyridinylmethyl amine to the vinyl group .
- Benzamide coupling via acyl chloride intermediates or direct amidation .
Intermediates are characterized by 1H/13C NMR (to confirm regioselectivity), IR spectroscopy (C=O stretching at ~1670 cm⁻¹), and mass spectrometry (molecular ion validation). Purity is assessed via HPLC .
Advanced Synthesis: Optimizing Yield and Purity
Q. Q2. How can researchers address low yields or side-product formation during the final coupling step?
Methodological Answer:
- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of activated intermediates.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling may require ligand optimization to reduce homocoupling byproducts .
- Temperature control : Lower temperatures (0–5°C) during carbamoylation minimize racemization .
- Byproduct analysis : LC-MS or preparative TLC isolates impurities, while DFT calculations predict reactive pathways for troubleshooting .
Basic Structural Analysis
Q. Q3. What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- 1H NMR : Identifies vinyl proton coupling patterns (J ~15–17 Hz for trans-configuration) and pyridine/furan aromatic protons .
- IR spectroscopy : Confirms carbamoyl (C=O at ~1670 cm⁻¹) and amide (N-H at ~3300 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ ion) .
Advanced Structural Analysis: Crystallography and Conformational Studies
Q. Q4. How can X-ray crystallography and DFT calculations resolve ambiguities in stereochemistry?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration and bond angles. Data collection at low temperature (100 K) improves resolution .
- DFT calculations : Compare computed vs. experimental NMR/IR spectra to validate conformational preferences (e.g., cis/trans amide rotamers) .
- Docking studies : Predict binding conformations for biological targets by aligning with crystallographic data .
Biological Activity Screening
Q. Q5. What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Antimicrobial activity : Broth microdilution (MIC against Gram+/Gram- bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
Advanced Pharmacological Studies: Target Identification
Q. Q6. How can researchers elucidate the compound’s mechanism of action and structure-activity relationships (SAR)?
Methodological Answer:
- Proteomics : SILAC labeling or thermal shift assays identify protein targets .
- SAR strategies : Synthesize analogs with modified furan (e.g., thiophene substitution) or pyridine (e.g., methyl groups) to assess activity changes .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with kinases) to guide rational design .
Stability and Degradation Kinetics
Q. Q7. What factors influence the compound’s stability under storage or physiological conditions?
Methodological Answer:
- Solution stability : Monitor via HPLC under varying pH (2–9) and temperature (4–37°C). Degradation products (e.g., hydrolyzed amides) are identified by LC-MS .
- Solid-state stability : Accelerated aging studies (40°C/75% RH) assess hygroscopicity. Antioxidants (e.g., BHT) prevent oxidative decomposition .
- Kinetic modeling : Arrhenius plots predict shelf life; pseudo-first-order kinetics model hydrolysis rates .
Data Contradictions: Resolving Discrepancies in Biological Activity
Q. Q8. How should researchers address inconsistent bioactivity results across studies?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Compound purity : Ensure >95% purity (via HPLC) to exclude impurities as confounding factors .
- Cell line authentication : STR profiling confirms no cross-contamination .
- Meta-analysis : Compare datasets using multivariate statistics to identify outliers or batch effects .
Table: Key Physicochemical Properties
| Property | Method/Instrument | Reference |
|---|---|---|
| Molecular Weight | HR-ESI-MS | |
| LogP (lipophilicity) | Shake-flask/HPLC | |
| pKa | Potentiometric titration | |
| Thermal stability | TGA/DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
